ent-Cinacalcet Hydrochloride

描述

ent-Cinacalcet Hydrochloride is a pharmacologically active compound used primarily in the treatment of conditions related to the parathyroid gland, such as secondary hyperparathyroidism and parathyroid carcinoma. It functions as a calcimimetic, which means it mimics the action of calcium on tissues, thereby regulating calcium levels in the body .

作用机制

Target of Action

Cinacalcet Hydrochloride, commonly known as Cinacalcet, primarily targets the calcium-sensing receptors (CaSRs) on the surface of the chief cell of the parathyroid gland . These receptors play a crucial role in regulating parathyroid hormone (PTH) synthesis and secretion .

Mode of Action

Cinacalcet acts as a calcimimetic agent , meaning it mimics the action of calcium on tissues . It increases the sensitivity of the CaSRs to activation by extracellular calcium . This leads to the inhibition of PTH secretion . The reduction in PTH is associated with a concomitant decrease in serum calcium levels .

Biochemical Pathways

The primary biochemical pathway affected by Cinacalcet is the regulation of serum calcium and phosphorus. By increasing the sensitivity of the CaSRs, Cinacalcet directly lowers PTH levels . This results in a decrease in serum calcium levels . The reduction in PTH also affects the metabolism of phosphorus, leading to changes in serum phosphorus levels .

Pharmacokinetics

Following oral administration, peak plasma concentrations of Cinacalcet occur within 2–6 hours . The absolute bioavailability is 20–25%, and this increases if taken with food . The terminal elimination half-life is 30–40 hours, and steady-state concentrations are achieved within 7 days . Cinacalcet is extensively metabolized by multiple hepatic cytochrome P450 (CYP) enzymes, primarily 3A4, 2D6, and 1A2 . Less than 1% of the parent drug is excreted in the urine .

Result of Action

The primary result of Cinacalcet’s action is the reduction of serum calcium and PTH levels . This can lead to the treatment of conditions such as secondary hyperparathyroidism in patients with chronic kidney disease (CKD) and hypercalcemia in patients with parathyroid carcinoma .

Action Environment

The efficacy of Cinacalcet can be influenced by various environmental factors. For instance, its bioavailability increases when taken with food . Moderate or severe hepatic impairment can increase the exposure to cinacalcet by approximately 2- and 4-fold, respectively . Therefore, the patient’s hepatic function can significantly influence the action, efficacy, and stability of Cinacalcet.

生化分析

Biochemical Properties

“ent-Cinacalcet Hydrochloride” plays a significant role in biochemical reactions. It reduces parathyroid hormone (PTH) secretion by increasing the sensitivity of the CaSR on parathyroid cells . This modulation of the CaSR leads to a decrease in serum calcium and PTH levels .

Cellular Effects

“this compound” has profound effects on various types of cells and cellular processes. It influences cell function by reducing PTH secretion, which in turn decreases serum calcium levels . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of “this compound” involves its binding to the CaSR on parathyroid cells, increasing its sensitivity to extracellular calcium . This results in the inhibition of PTH secretion, leading to a concomitant decrease in serum calcium levels .

Temporal Effects in Laboratory Settings

In laboratory settings, “this compound” has been shown to maintain long-term reductions in serum calcium and PTH concentrations in patients with primary hyperparathyroidism . Its effects are maintained with long-term treatment, indicating its stability and lack of degradation over time .

Dosage Effects in Animal Models

In animal models, “this compound” has shown significant antisecretory action in intestinal closed loop models of cholera and traveler’s diarrhea at a dose of 30 mg/kg . This suggests that the effects of “this compound” can vary with different dosages.

Metabolic Pathways

“this compound” is involved in the metabolic pathway that regulates the secretion of PTH. It interacts with the CaSR, a G-protein coupled receptor, to modulate the sensitivity of the receptor to extracellular calcium .

Transport and Distribution

Given its mechanism of action, it is likely that it interacts with the CaSR located on the surface of parathyroid cells .

Subcellular Localization

The subcellular localization of “this compound” is likely to be at the cell surface where the CaSR is located . Its activity is modulated by the extracellular concentration of calcium, suggesting that it does not need to enter the cell to exert its effects .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ent-Cinacalcet Hydrochloride involves several key steps:

Amide Formation Followed by Reduction: This method involves the formation of an amide bond between ®-(+)-1-(1-naphthyl)ethylamine and a suitable acid, followed by reduction to yield the desired product.

Reductive Amination: This approach involves the reaction of ®-(+)-1-(1-naphthyl)ethylamine with an aldehyde, followed by reduction of the resulting imine.

Nucleophilic Substitution: This method involves the reaction of ®-(+)-1-(1-naphthyl)ethylamine with an alkyl halide or pseudohalide.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the above synthetic routes to achieve high yield and purity. Factors such as reaction solvent, temperature, and agitation speed are carefully controlled to minimize impurities and maximize product yield .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the naphthyl ring.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Substitution: Nucleophilic substitution reactions are common, especially involving the amine group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Alkyl halides and pseudohalides are typical reagents for nucleophilic substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of the naphthyl ring.

Reduction: Reduced amine derivatives.

Substitution: Substituted amine products.

科学研究应用

ent-Cinacalcet Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study calcimimetic agents and their interactions with calcium-sensing receptors.

Biology: Investigated for its effects on calcium homeostasis and parathyroid hormone regulation.

Medicine: Extensively used in clinical trials for the treatment of hyperparathyroidism and related conditions.

Industry: Employed in the development of new pharmaceuticals targeting calcium-sensing receptors

相似化合物的比较

Cinacalcet: The parent compound, used in similar therapeutic applications.

Etelcalcetide: Another calcimimetic agent used for similar indications.

Evocalcet: A newer calcimimetic with improved pharmacokinetic properties

Uniqueness: ent-Cinacalcet Hydrochloride is unique in its enantiomeric purity, which can lead to differences in pharmacological activity and reduced side effects compared to its racemic counterpart .

生物活性

ent-Cinacalcet Hydrochloride, commonly referred to simply as Cinacalcet, is a calcimimetic agent that plays a crucial role in the modulation of calcium homeostasis and parathyroid hormone (PTH) regulation. This article provides an in-depth examination of its biological activity, mechanisms of action, pharmacokinetics, clinical applications, and relevant case studies.

Target and Mode of Action

Cinacalcet primarily targets the calcium-sensing receptors (CaSR) located on the parathyroid gland's chief cells. By acting as an allosteric modulator, it enhances the sensitivity of these receptors to extracellular calcium levels, which leads to a reduction in PTH secretion. This mechanism is crucial in conditions such as secondary hyperparathyroidism (sHPT) associated with chronic kidney disease (CKD) and primary hyperparathyroidism (HPT) .

Pharmacokinetics

Cinacalcet is administered orally and reaches peak plasma concentrations within 2 to 6 hours post-ingestion. Its bioavailability can be influenced by food intake, with higher absorption rates noted when taken with meals .

Key Pharmacokinetic Parameters:

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | 2-6 hours |

| Bioavailability | Increased with food |

| Metabolism | CYP3A4, CYP2D6, CYP1A2 |

| Half-life | Approximately 30 hours |

Biological Activity

Effects on Calcium and PTH Levels

Cinacalcet effectively reduces serum calcium and PTH levels. Clinical studies have demonstrated significant reductions in PTH levels among patients treated with Cinacalcet compared to placebo. For instance, a phase 3 study reported that 65% of patients experienced a reduction in PTH levels by at least 30% from baseline after treatment .

Cellular Effects

The compound influences various cellular processes by modulating calcium signaling pathways. It reduces PTH secretion, thereby decreasing serum calcium levels and affecting bone metabolism .

Clinical Applications

Cinacalcet is primarily indicated for:

- Secondary Hyperparathyroidism (sHPT) : Particularly in patients with CKD on dialysis.

- Primary Hyperparathyroidism (HPT) : In cases where surgical intervention is not feasible.

- Hypercalcemia : Associated with parathyroid carcinoma.

Case Studies

- Pediatric Patients with sHPT : A comprehensive review of clinical studies involving pediatric subjects indicated that 22.2% to 70.6% achieved a significant reduction in PTH levels when treated with Cinacalcet . This highlights its efficacy across different age groups.

- Long-term Efficacy : A study involving patients with primary HPT showed that 73% of those treated with Cinacalcet achieved normocalcemia compared to only 5% in the placebo group over a 12-week period .

- Comparison with Parathyroidectomy : In patients undergoing treatment for tertiary hyperparathyroidism, Cinacalcet was shown to maintain effective control over serum calcium levels compared to surgical options .

Adverse Effects

While generally well-tolerated, common side effects include:

- Nausea

- Vomiting

- Diarrhea

- Hypocalcemia (low serum calcium levels)

These side effects are typically mild to moderate and transient .

属性

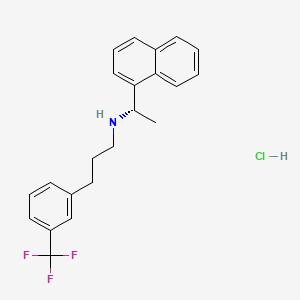

IUPAC Name |

N-[(1S)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3;1H/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QANQWUQOEJZMLL-NTISSMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675768 | |

| Record name | N-[(1S)-1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694495-47-1 | |

| Record name | N-[(1S)-1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。